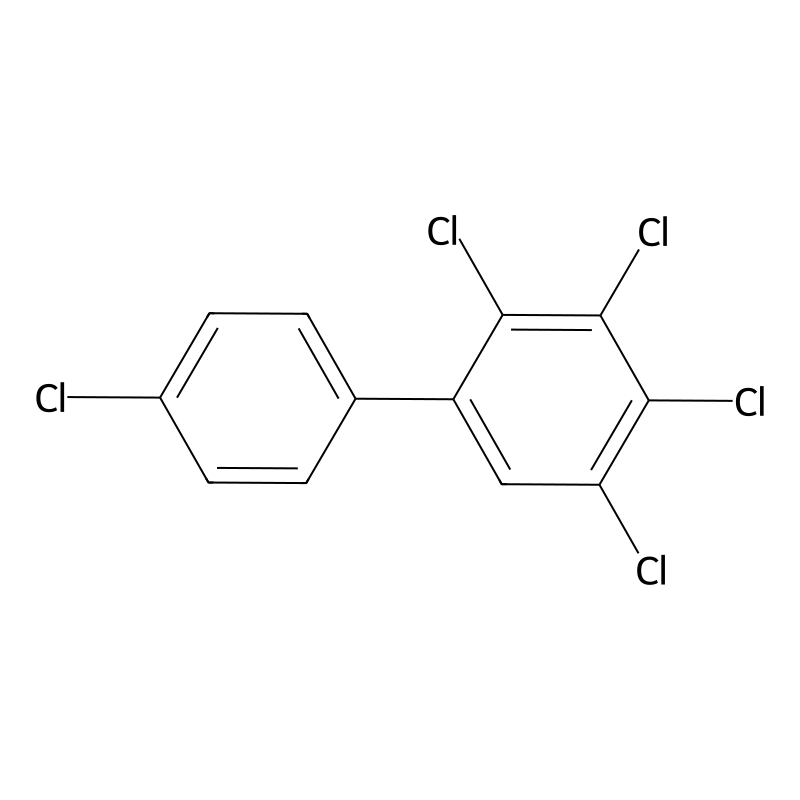2,3,4,4',5-Pentachlorobiphenyl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
PCB 118 as a Model for Environmental Fate Studies
Despite the ban, PCB contamination remains a concern. PCB 118 can be used as a model compound in scientific research to study the environmental fate of PCBs. Since different PCB congeners (compounds with the same chemical formula but varying chlorine atom positions) have varying physical and chemical properties, PCB 118 helps researchers understand how these factors influence a PCB's transport, persistence, and accumulation in the environment [].
Studies have employed PCB 118 to investigate the behavior of PCBs in soil and sediment, assessing factors like adsorption (sticking to soil particles) and desorption (releasing from soil particles) []. This information is crucial for understanding the mobility and potential bioavailability of PCBs in the environment.
2,3,4,4',5-Pentachlorobiphenyl, also known as PCB 118, is a member of the polychlorinated biphenyls (PCBs) family, which comprises 209 different congeners. Its molecular formula is C₁₂H₅Cl₅, and it has a molecular weight of approximately 326.43 g/mol. The compound is characterized by five chlorine atoms substituted on a biphenyl structure, specifically at the 2, 3, 4, 4', and 5 positions. This unique chlorination pattern contributes to its chemical properties and biological effects.
- Dechlorination: Under specific conditions such as high temperatures or in the presence of certain enzymes in biological systems, chlorine atoms can be removed from the PCB structure.
- Thermal Decomposition: At elevated temperatures, PCBs can decompose into various organic compounds and hydrochloric acid.
- Photolysis: Exposure to ultraviolet light can lead to the breakdown of PCBs into smaller chlorinated compounds.
These reactions are significant for understanding the environmental fate of PCBs and their potential degradation pathways.
2,3,4,4',5-Pentachlorobiphenyl has been shown to exhibit various biological activities that raise concerns regarding its toxicity:
- Endocrine Disruption: PCB 118 has been linked to endocrine disruption in wildlife and humans. It can mimic or interfere with hormone functions.
- Neurotoxicity: Studies indicate that exposure to PCB 118 may affect neurological development and function.
- Carcinogenic Potential: Some research suggests a potential link between PCB exposure and increased cancer risk.
The compound's persistence in the environment leads to bioaccumulation in living organisms, raising concerns about long-term exposure effects.
The synthesis of 2,3,4,4',5-Pentachlorobiphenyl typically involves chlorination of biphenyl under controlled conditions. The methods include:
- Direct Chlorination: Biphenyl is treated with chlorine gas in the presence of a catalyst at elevated temperatures.
- Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the biphenyl structure with chlorine atoms using chlorine or chlorinating agents.
These synthetic routes are critical for producing PCB congeners for research purposes and understanding their properties.
Historically, 2,3,4,4',5-Pentachlorobiphenyl was used in various applications:
- Electrical Equipment: As an insulating fluid in transformers and capacitors.
- Hydraulic Fluids: Used in machinery requiring stable hydraulic systems.
- Additives: Incorporated into paints and coatings for improved durability.
Due to its environmental persistence and health risks, these applications have largely ceased following regulatory bans.
Research on interaction studies involving 2,3,4,4',5-Pentachlorobiphenyl focuses on its behavior in biological systems and environmental matrices:
- Bioavailability Studies: Investigations have shown that PCB 118's bioavailability increases with soil organic carbon content and its chlorination level. This affects how readily it is absorbed by organisms from contaminated environments .
- Toxicokinetics: Studies have examined how PCB 118 is absorbed, distributed, metabolized, and excreted in animal models. Such studies help elucidate its potential health impacts on humans and wildlife.
These studies are crucial for assessing risk factors associated with PCB exposure.
Several compounds share structural similarities with 2,3,4,4',5-Pentachlorobiphenyl. Here are some notable examples:
| Compound Name | Molecular Formula | Number of Chlorines | Unique Features |
|---|---|---|---|
| 2,2',4,5,5'-Pentachlorobiphenyl | C₁₂H₅Cl₅ | 5 | Different chlorination pattern (positions) |
| 3,3',4,4',5-Pentachlorobiphenyl | C₁₂H₅Cl₅ | 5 | Similar structure but different chlorine positions |
| 2',3',4',5-Tetrachlorobiphenyl | C₁₂H₈Cl₄ | 4 | Fewer chlorine substituents |
These compounds illustrate the diversity within the PCB family while highlighting the unique chlorination pattern of PCB 118 that influences its chemical behavior and biological activity.
XLogP3
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Health Hazard;Environmental Hazard








